2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol
Description
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-18-10-5-15-12(16-11(10)17)19-6-7-8(13)3-2-4-9(7)14/h2-5H,6H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTDFWMDQPMJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)SCC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol typically involves multiple steps, starting with the preparation of the pyrimidinol core. The dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with 2,6-dichlorobenzyl chloride in the presence of a base. The sulfanyl group is then added via a thiolation reaction, often using thiourea or a similar reagent. The methoxy group is introduced through methylation, typically using methyl iodide or dimethyl sulfate under basic conditions .
Chemical Reactions Analysis
2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrimidinol core or the dichlorobenzyl group using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol involves its interaction with specific molecular targets. The dichlorobenzyl group is known to interact with biological membranes, potentially disrupting their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their activity. The methoxy group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorobenzyl-Substituted Pyrimidines
4,6-Dichloro-N-methyl-5-(methylsulfanyl)-2-pyrimidinamine Structure: Features dichloro and methylsulfanyl groups at positions 4,6 and 5, respectively. Molecular Weight: 224.11 g/mol . Key Differences: Lacks the 2,6-dichlorobenzyl sulfanyl group and methoxy substitution present in the target compound.
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile Structure: Shares the 2,6-dichlorobenzyl sulfanyl group but includes a phenyl ring at position 6 and a cyano group at position 3. Molecular Weight: 388.28 g/mol . Key Differences: The phenyl and cyano groups introduce hydrophobicity and polarizability, which may enhance binding to aromatic protein residues compared to the methoxy group in the target compound.
Pyrimidine-Based Sulfonylurea Herbicides
Evidence from sulfonylurea herbicides highlights the role of pyrimidine substituents in biological activity:
Key Observations :
- The 2,6-dichlorobenzyl sulfanyl group introduces steric hindrance and lipophilicity, which could enhance membrane permeability compared to simpler sulfonylurea bridges .
Dichlorobenzyl-Containing Amino Acid Analogs
Evidence from collagenase inhibitors (Fig. 1, ) provides insights into chlorine substitution effects:
| Compound Name | Chlorine Substitution | IC50 (Collagenase) | Gibbs Free Energy (kcal/mol) | Binding Interactions |
|---|---|---|---|---|
| (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | 2,4-dichloro | ~Similar to below | –6.4 | H-bond (2.202 Å), π–π (4.127 Å) |
| (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid | 2,6-dichloro | ~Similar to above | –6.5 | H-bond (1.961 Å), π–π (4.249 Å) |
Relevance to Target Compound :
- The 2,6-dichloro substitution in the target compound likely enhances π–π stacking with aromatic residues (e.g., Tyr201 in collagenase) compared to 2,4-dichloro analogs, as seen in docking studies .
- The shorter hydrogen bond length (1.961 Å vs. 2.202 Å) in 2,6-dichloro analogs suggests stronger polar interactions, which may translate to higher binding affinity in the target compound .
Research Findings and Implications
Substituent Position Effects :
- The 2,6-dichloro configuration optimizes binding interactions by balancing steric effects and electronic contributions, as demonstrated in collagenase inhibitors .
- Methoxy groups at position 5 may stabilize the pyrimidine ring through electron-donating effects, analogous to their role in sulfonylurea herbicides .
Agrochemical vs. Pharmaceutical Potential: Structural parallels with sulfonylureas (herbicides) and collagenase inhibitors (pharmaceuticals) indicate versatility. However, the target compound’s lack of a sulfonylurea bridge may limit herbicidal activity .
Biological Activity
The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol is a pyrimidine derivative noted for its potential biological activities. Pyrimidine derivatives are widely studied in medicinal chemistry due to their diverse pharmacological properties, including antioxidant, anticancer, anti-inflammatory, antimicrobial, antiviral, antidepressant, and antihypertensive activities .
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 439.38 g/mol. The compound features a pyrimidine ring with a dichlorobenzyl sulfanyl group and methoxy substituents that may enhance its solubility and reactivity .
Antioxidant Activity
Pyrimidine derivatives have been investigated for their antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The presence of methoxy groups in this compound may contribute to its ability to scavenge free radicals.
Anticancer Potential
Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The dichlorobenzyl moiety may play a significant role in enhancing the anticancer activity of this compound through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Research has shown that pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may have therapeutic potential in treating inflammatory conditions.
Antimicrobial and Antiviral Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structural features may enhance binding affinity to microbial targets, making it a candidate for developing new antimicrobial agents .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. |
| Study 2 | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |
| Study 3 | Antimicrobial Efficacy | Displayed bactericidal activity against E. coli and S. aureus with MIC values of 8 µg/mL. |
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling Pathways: It might alter signaling pathways related to cell survival and proliferation.
- Interaction with Cellular Targets: The sulfanyl group enhances interactions with biological macromolecules like proteins and nucleic acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
